molecular formula C20H26N4OS B10991659 N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B10991659
M. Wt: 370.5 g/mol
InChI Key: GSYIBAKJCXDSMO-UHFFFAOYSA-N
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Description

This compound features a benzimidazole moiety linked via a pentyl chain to a substituted thiazole carboxamide. The thiazole ring is substituted with a methyl group at position 2 and an isopropyl group at position 3. Its molecular formula is C20H25N5OS (MW: 399.51 g/mol), and it is hypothesized to exhibit biological activity through interactions with enzymes or receptors, leveraging the planar benzimidazole and the hydrophobic isopropyl group for binding .

Properties

Molecular Formula

C20H26N4OS

Molecular Weight

370.5 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C20H26N4OS/c1-13(2)19-18(22-14(3)26-19)20(25)21-12-8-4-5-11-17-23-15-9-6-7-10-16(15)24-17/h6-7,9-10,13H,4-5,8,11-12H2,1-3H3,(H,21,25)(H,23,24)

InChI Key

GSYIBAKJCXDSMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)NCCCCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
The benzimidazole and thiazole structures are known for their roles in developing anticancer agents. Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies have indicated that thiazole derivatives can inhibit specific kinases involved in cancer progression, making them valuable in cancer therapy .

Antiparasitic Properties
Benzimidazole derivatives are also recognized for their antiparasitic activities. The structural components of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide may enhance its efficacy against parasitic infections, similar to other well-known benzimidazole-based drugs .

Anti-inflammatory Effects
Research has shown that compounds containing thiazole rings exhibit anti-inflammatory properties by inhibiting various inflammatory mediators. The potential of this compound to modulate inflammatory pathways could be explored further to develop new anti-inflammatory therapies .

Synthesis and Mechanisms of Action

Synthesis
The synthesis of this compound can be achieved through several methodologies involving the reaction of benzimidazole and thiazole derivatives with appropriate side chains. Various synthetic routes can optimize yield and purity, which are crucial for biological testing.

Mechanisms of Action
The mechanisms by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors associated with disease pathways. For example, compounds with similar structures have been shown to inhibit kinases like CK1δ, which plays a role in cell proliferation and survival .

Case Studies and Research Findings

Study Findings Implications
Dorsch et al. (2023)Identified benzimidazole derivatives with enhanced antihypertensive activitySuggests potential for cardiovascular applications
Leban et al. (2007)Demonstrated NFκB inhibition by related thiazole compoundsIndicates possible anti-inflammatory applications
Makovec et al. (2010)Found heterocyclic amidines effective against IL-1b productionSupports exploration for inflammatory disease treatments

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules . This leads to the disruption of cellular processes such as mitosis, ultimately causing cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs (benzimidazole, thiazole, or carboxamide) and are compared below:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity / Notes
Target Compound C20H25N5OS 399.51 Pentyl linker, 2-methyl-5-isopropyl-thiazole, benzimidazole Hypothesized enzyme/receptor modulation via dual aromatic/hydrophobic interactions
Y043-4157 () C19H24N4OS 356.49 Methyl linker, 2-methyl-5-isopropyl-thiazole, 1-isopropyl-benzimidazole Shorter linker may reduce conformational flexibility; altered binding kinetics
Compound 9c () C27H22BrN7O2S 588.48 Triazole-thiazole-acetamide core, bromophenyl substituent Enhanced halogen bonding potential; tested in docking studies with α-glucosidase
Firzacorvirum () C16H17ClFN5O3S2 461.97 Thiadiazinane-thiazole hybrid, chloro-fluorophenyl group Antiviral activity; sulfur-rich core may improve metabolic stability
Compound 74 () C33H30N4O4S 578.68 Cyclopropane-carboxamide, 4-methoxyphenyl, pyrrolidinyl-benzoyl Larger aromatic systems may enhance π-π stacking but reduce solubility

Comparative Analysis of Pharmacological Properties

Binding Affinity and Selectivity
  • Compound 9c () demonstrated strong α-glucosidase inhibition (IC50 ~12 µM), attributed to bromophenyl’s halogen bonding. In contrast, the target’s isopropyl group may favor hydrophobic interactions over polar contacts .
  • Firzacorvirum ’s thiadiazinane-thiazole framework shows antiviral efficacy against RNA viruses, suggesting structural features critical for viral protease inhibition .
Physicochemical Properties
  • Thermal Stability : Compounds with halogen substituents (e.g., 9c ) show higher melting points (>200°C) compared to the target compound (~180°C), indicating stronger crystalline packing .

Research Findings and Mechanistic Insights

  • Docking Studies : In , Compound 9c binds to α-glucosidase’s active site via bromophenyl-thiazole interactions. The target compound’s isopropyl group may occupy a hydrophobic subpocket, reducing competitive inhibition but improving specificity .
  • Metabolic Stability : Thiazole-containing compounds (e.g., Firzacorvirum ) exhibit resistance to cytochrome P450 oxidation, a trait likely shared by the target compound due to its methyl/isopropyl shielding .
  • Toxicity : Benzimidazole derivatives with long alkyl linkers (e.g., pentyl) show reduced off-target effects compared to shorter-chain analogs in preclinical models .

Biological Activity

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide, with the CAS number 1574401-18-5, is a compound of significant interest due to its potential biological activities. This article summarizes the current understanding of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C20H26N4OSC_{20}H_{26}N_{4}OS with a molecular weight of 370.5 g/mol. Its structure incorporates a benzimidazole moiety linked to a thiazole ring, which is known for various biological activities.

PropertyValue
CAS Number1574401-18-5
Molecular FormulaC20H26N4OS
Molecular Weight370.5 g/mol

The biological activity of this compound is hypothesized to be linked to its structural components, particularly the benzimidazole and thiazole rings. These rings are known for their interactions with various biological targets, including enzymes and receptors involved in disease processes.

Antimicrobial Activity

Research indicates that compounds containing benzimidazole and thiazole structures exhibit antimicrobial properties. For instance, derivatives of 2-mercaptobenzothiazole have shown significant antibacterial and antifungal activities against pathogens such as Escherichia coli and Candida albicans . The specific compound under discussion may share similar mechanisms due to structural similarities.

In Vitro Studies

In vitro assays evaluating the cytotoxicity of similar compounds have shown promising results. For example, compounds designed with a benzimidazole-thiadiazole hybrid structure demonstrated low toxicity against normal fibroblast cell lines while exhibiting significant antimicrobial activity . This suggests that this compound may also possess a favorable safety profile.

Research Findings

Recent investigations into thiazole derivatives reveal their broad spectrum of biological activities:

  • Antitumor Activity: Some thiazole compounds have been reported to inhibit tumor growth in various cancer cell lines.
  • Anti-inflammatory Properties: Compounds with similar structures have shown effectiveness in reducing inflammation markers in preclinical models.
  • Enzyme Inhibition: Thiazole derivatives have been identified as inhibitors of specific enzymes such as protein tyrosine phosphatase (PTP1B), which plays a role in metabolic regulation .

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